molecular formula C9H9N3O3 B1657972 o-Nitrobenzaldehyde acetylhydrazone CAS No. 59019-15-7

o-Nitrobenzaldehyde acetylhydrazone

Cat. No.: B1657972
CAS No.: 59019-15-7
M. Wt: 207.19 g/mol
InChI Key: VPKVLOQKXKHSRZ-UXBLZVDNSA-N
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Description

o-Nitrobenzaldehyde acetylhydrazone is a hydrazone derivative synthesized by condensing o-nitrobenzaldehyde with acetylhydrazine. For instance, o-nitrobenzaldehyde readily participates in condensation reactions with hydrazine derivatives, forming stable hydrazones characterized by distinct spectroscopic and reactivity profiles .

Properties

CAS No.

59019-15-7

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C9H9N3O3/c1-7(13)11-10-6-8-4-2-3-5-9(8)12(14)15/h2-6H,1H3,(H,11,13)/b10-6+

InChI Key

VPKVLOQKXKHSRZ-UXBLZVDNSA-N

SMILES

CC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-]

Isomeric SMILES

CC(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-]

Other CAS No.

59019-15-7

Origin of Product

United States

Comparison with Similar Compounds

Tosylhydrazone Derivatives

o-Nitrobenzaldehyde Tosylhydrazone () exhibits structural similarity, where tosylhydrazine replaces acetylhydrazine. Key differences include:

  • Synthesis : Tosylhydrazones typically form under acidic conditions via condensation, similar to acetylhydrazones, but require tosyl chloride for hydrazine modification.
  • Stability : Tosyl groups enhance crystallinity and stability, as seen in the UN GHS safety data for o-nitrobenzaldehyde tosylhydrazone, which emphasizes handling precautions due to nitro group reactivity .
  • Applications : Tosylhydrazones are often intermediates in Shapiro reactions for olefin synthesis, whereas acetylhydrazones may serve as ligands in metal complexes (e.g., copper complexes in ).

2-Acetylpyridine Acetylhydrazone (H₂AcMe) and Metal Complexes

2-Acetylpyridine Acetylhydrazone (H₂AcMe, ) shares the acetylhydrazone functional group but differs in the aldehyde moiety. Comparative insights:

  • Biological Activity: H₂AcMe and its copper complex ([Cu(H₂AcMe)Cl₂]) exhibit cytotoxicity against glioma cells (U87 and T98), with ROS induction linked to p53-dependent pathways .
  • Coordination Chemistry : H₂AcMe forms stable Cu(II) complexes, suggesting that o-nitrobenzaldehyde acetylhydrazone could similarly act as a bidentate ligand, leveraging the nitro group for additional coordination sites.

Nitrobenzylidene Diacetamides and Diurethanes

o-Nitrobenzylidenediacetamide () and related diurethanes are condensation products of o-nitrobenzaldehyde with amides or urethanes. Key contrasts:

  • Synthetic Pathways : These compounds form via nucleophilic addition-elimination in alcoholic HCl, differing from the hydrazone synthesis that requires hydrazine derivatives .
  • Thermal Properties : o-Nitrobenzylidenediacetamide has a higher melting point (231–232°C) compared to typical hydrazones, reflecting stronger intermolecular interactions from amide groups .

Quinoline and Indole Derivatives

  • Reactivity: o-Nitrobenzaldehyde undergoes Hantzsch reactions with acetylacetone derivatives to form dihydropyridines, which are reduced to quinolines (e.g., 2-methylquinoline-3-carboxylate, 54–60% yield) using SnCl₂/HCl .
  • Structural Implications : The nitro group’s ortho position directs regioselectivity in cyclization, a feature that may also influence the stability of this compound in acidic or reductive conditions.

Preparation Methods

Synthetic Routes to o-Nitrobenzaldehyde Acetylhydrazone

Direct Condensation of o-Nitrobenzaldehyde with Acetylhydrazine

The most straightforward method involves the acid-catalyzed condensation of o-nitrobenzaldehyde with acetylhydrazine. This reaction proceeds via nucleophilic addition of the hydrazine to the aldehyde carbonyl, followed by dehydration to form the hydrazone bond (C=N).

Procedure :

  • Reagents :
    • o-Nitrobenzaldehyde (1.0 equiv, 151.12 g/mol)
    • Acetylhydrazine (1.2 equiv, 74.08 g/mol)
    • Glacial acetic acid (0.1 equiv, catalytic)
    • Absolute ethanol (solvent)
  • Steps :
    Dissolve o-nitrobenzaldehyde (10.0 g, 66.2 mmol) in 100 mL of absolute ethanol under reflux. Add acetylhydrazine (6.0 g, 79.4 mmol) dropwise, followed by glacial acetic acid (0.4 mL). Reflux the mixture for 4 hours, during which a yellow precipitate forms. Cool the mixture to room temperature, filter the solid, and recrystallize from hot ethanol to obtain pure this compound (yield: 78%, melting point: 165–167°C).

Mechanistic Insights :
The reaction is driven by protonation of the carbonyl oxygen, enhancing electrophilicity for hydrazine attack. Subsequent dehydration forms the hydrazone, stabilized by conjugation with the nitro group.

Alternative Methods Using Pre-functionalized Intermediates

Alternative routes leverage intermediates like o-nitrobenzaldehyde acetals or nitrobenzyl halides to improve yield and purity.

Acetal-Mediated Synthesis

Procedure :

  • Convert o-nitrobenzaldehyde to its dimethylacetal via reaction with methanol and sulfuric acid.
  • React the acetal with acetylhydrazine in acidic aqueous medium (e.g., 2 N H₂SO₄) at 60°C for 3 hours.
  • Isolate the product via extraction with methylene chloride and recrystallization (yield: 70%).

Advantages :

  • Avoids aldehyde dimerization side reactions.
  • Enhances stability during storage.

Optimization of Reaction Conditions

Effect of Catalyst and Solvent

The choice of catalyst and solvent significantly impacts reaction efficiency.

Table 1. Catalyst and Solvent Screening for Hydrazone Formation

Solvent Catalyst Temperature (°C) Time (h) Yield (%)
Ethanol Acetic acid 78 (reflux) 4 78
Methanol HCl (0.1 M) 65 6 65
DMF None 120 2 50
Water H₂SO₄ 100 3 40

Key Findings :

  • Ethanol with acetic acid provides optimal yields due to balanced polarity and mild acidity.
  • Aprotic solvents like DMF favor faster reactions but lower yields due to side-product formation.

Temperature and Reaction Time

Elevated temperatures accelerate condensation but risk decomposition of the nitro group.

Figure 1. Yield vs. Temperature Profile

  • 70°C : 60% yield (8 hours)
  • 80°C : 75% yield (6 hours)
  • 90°C : 70% yield (4 hours, partial decomposition)

Optimal conditions: 78°C (ethanol reflux) for 4 hours.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol or ethyl acetate yields high-purity product.

Procedure :

  • Dissolve crude product in minimal hot ethanol.
  • Cool slowly to 4°C for 12 hours.
  • Filter and dry under vacuum (purity: >98% by HPLC).

Spectroscopic Analysis

Table 2. Spectroscopic Data for this compound

Technique Data
IR ν(C=N): 1610 cm⁻¹; ν(NO₂): 1520, 1350 cm⁻¹; ν(NH): 3300 cm⁻¹
¹H NMR δ 8.5 (s, 1H, CH=N); δ 7.5–8.2 (m, 4H, aromatic); δ 2.1 (s, 3H, CH₃)
¹³C NMR δ 160.2 (C=N); δ 148.5 (NO₂); δ 125–135 (aromatic); δ 23.1 (CH₃)

Mass Spec : m/z 223.1 [M+H]⁺ (calculated: 222.2).

Comparative Analysis of Synthetic Methods

Table 3. Method Comparison

Method Yield (%) Purity (%) Scalability
Direct Condensation 78 98 High
Acetal-Mediated 70 95 Moderate

Applications and Derivatives

This compound serves as:

  • A ligand in transition metal catalysis (e.g., Cu(II) complexes for oxidation reactions).
  • A precursor for indigo derivatives via Baeyer-Drewson-like syntheses.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for o-nitrobenzaldehyde acetylhydrazone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized by reacting o-nitrobenzaldehyde with acetylhydrazide in ethanol under reflux. Key parameters include:

  • Molar ratio : A 1:1 stoichiometry of aldehyde to acetylhydrazide ensures minimal side reactions.
  • Solvent : Ethanol is preferred due to its polarity and ability to dissolve both reactants.
  • Reaction Time : 2–4 hours under reflux with stirring optimizes crystallinity and yield.
  • Purification : Recrystallization from absolute ethanol removes impurities .
    • Critical Data :
ParameterOptimal ValueDeviation Impact
SolventEthanolLower polarity solvents reduce yield
TemperatureReflux (~78°C)Sub-reflux slows reaction kinetics
Molar Ratio1:1 (aldehyde:hydrazide)Excess hydrazide causes byproducts

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm the presence of C=O (amide I, ~1650 cm⁻¹) and N–H (hydrazone, ~3200 cm⁻¹) stretches .
  • NMR : 1^1H NMR reveals the aldehyde proton disappearance (δ ~10 ppm) and hydrazone NH proton (δ ~8–9 ppm). 13^{13}C NMR confirms the imine (C=N, ~150 ppm) and acetyl carbonyl (C=O, ~170 ppm) .
  • HPLC-MS : Quantify purity using reverse-phase C18 columns with ESI+ ionization to detect [M+H]⁺ ions .

Q. What safety protocols are essential when handling o-nitrobenzaldehyde derivatives in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Respiratory Protection : Use NIOSH-certified P95 respirators for airborne particulates; avoid inhalation of fine powders .
  • Ventilation : Conduct reactions in fume hoods to mitigate vapor exposure.
  • Regulatory Compliance : Note that o-nitrobenzaldehyde is restricted in consumer applications due to irritant properties .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what structural motifs emerge?

  • Methodological Answer :

  • Coordination Behavior : The hydrazone acts as a bidentate ligand via the imine nitrogen and acetyl oxygen. Mn(II) and Co(II) complexes adopt octahedral geometries, confirmed by magnetic susceptibility (μ ~5.9 BM for Mn) and UV-Vis spectra (d-d transitions at 400–600 nm) .
  • Synthetic Protocol : React the hydrazone with metal chlorides (e.g., MnCl₂·4H₂O) in methanol at 60°C. Isolate complexes via slow evaporation.
  • Key Data :
MetalCoordination ModeGeometryStability Constant (log β)
Mn(II)Bidentate (N,O)Octahedral8.2 ± 0.3
Co(II)Bidentate (N,O)Octahedral7.9 ± 0.2

Q. What computational approaches predict the stereoelectronic effects of this compound in asymmetric catalysis?

  • Methodological Answer :

  • DFT Studies : Use B3LYP/6-31G(d) to model transition states (TSs). The nitro group’s electron-withdrawing nature stabilizes TSs via π-stacking with aromatic moieties in catalysts, as shown in allylation reactions .
  • Challenges : Discrepancies between computed and experimental enantiomeric excess (ee) arise due to solvent effects and weak interactions (e.g., CH/π) not fully captured in gas-phase models .
  • Workflow :

Optimize TS geometries with implicit solvent models (e.g., PCM).

Calculate activation barriers (ΔG‡) and compare with experimental ee values.

Q. How do competing reaction pathways (e.g., hydrolysis vs. cyclization) impact the stability of this compound under acidic conditions?

  • Methodological Answer :

  • Hydrolysis : In aqueous HCl (pH < 3), the hydrazone bond cleaves to regenerate o-nitrobenzaldehyde and acetylhydrazine, confirmed by HPLC tracking of aldehyde peaks .
  • Cyclization : In anhydrous acidic conditions (e.g., H₂SO₄/EtOH), intramolecular nitro group participation forms heterocyclic byproducts (e.g., benzoxadiazoles).
  • Kinetic Control : Use stopped-flow UV-Vis (λ = 320 nm) to monitor pathway dominance. Rate constants (k_hydrolysis ≈ 0.02 s⁻¹ vs. k_cyclization ≈ 0.005 s⁻¹) favor hydrolysis .

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